molecular formula C23H28N4O7 B2958267 1-(2-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione oxalate CAS No. 1351632-39-7

1-(2-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione oxalate

Cat. No. B2958267
CAS RN: 1351632-39-7
M. Wt: 472.498
InChI Key: PCRIRYWAFODVEZ-UHFFFAOYSA-N
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Description

The compound “1-(2-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione oxalate” is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There have been recent advances in the regiocontrolled synthesis of substituted imidazoles . These methodologies are based around the functional group compatibility of the process and resultant substitution patterns around the ring .


Molecular Structure Analysis

The molecular structure of imidazole is characterized by two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole is amphoteric in nature, i.e., it shows both acidic and basic properties . It is a key component to functional molecules that are used in a variety of everyday applications .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is known for its broad range of chemical and biological properties .

Scientific Research Applications

Synthesis and Structural Analysis

Research has shown a variety of synthesis techniques and structural analyses for compounds that share features with the specified chemical. For instance, the synthesis of [1-(15)N]-labeled 4,6-dimethyl-4H-[1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7-dione 1-oxide offers insights into the preparation of nitrogen-labeled derivatives for mechanistic investigations (Sako et al., 2000). Similarly, the structural elucidation of 1-[(3RS,4RS)-1-Benzyl-4-methylpiperidin-3-yl]-1,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridine hemihydrate provides valuable information on the conformation and hydrogen bonding of complex molecules (Pfaffenrot et al., 2012).

Potential Applications

Compounds with structural similarities to the specified molecule have shown potential in various fields of research, including organic electronics and medicinal chemistry. For example, new low-molecular-weight compounds with potential applications in electroluminescent layers have been synthesized, indicating the relevance of such molecules in developing organic light-emitting devices (Dobrikov et al., 2011). Additionally, imidazopyridine derivatives have been designed and synthesized with hypoglycemic activity, demonstrating the therapeutic potential of structurally complex molecules in addressing metabolic disorders (Oguchi et al., 2000).

Mechanism of Action

The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities, etc., as reported in the literature .

Future Directions

Imidazole has become an important synthon in the development of new drugs . The future of imidazole and its derivatives lies in their potential for the development of novel drugs to overcome current public health problems .

properties

IUPAC Name

1-[2-[4-[(5,6-dimethylbenzimidazol-1-yl)methyl]piperidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O3.C2H2O4/c1-14-9-17-18(10-15(14)2)24(13-22-17)11-16-5-7-23(8-6-16)21(28)12-25-19(26)3-4-20(25)27;3-1(4)2(5)6/h9-10,13,16H,3-8,11-12H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCRIRYWAFODVEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)CC3CCN(CC3)C(=O)CN4C(=O)CCC4=O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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